N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol
Description
N-Hydroxy-cis-4-(thymin-1-yl)-D-prolinol is a hybrid molecule combining a thymine base, a D-prolinol backbone, and an N-hydroxyl group. This structure integrates nucleic acid-like components (thymine) with a hydroxyprolinol moiety, a cyclic amino alcohol known for its conformational rigidity and role in bioactive molecules.
Properties
CAS No. |
121330-14-1 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(3R,5R)-1-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-6-3-12(10(16)11-9(6)15)7-2-8(5-14)13(17)4-7/h3,7-8,14,17H,2,4-5H2,1H3,(H,11,15,16)/t7-,8-/m1/s1 |
InChI Key |
PQBZHMAGTHLGRT-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(N(C2)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Thymine vs. Pyridine/Thiazole Heterocycles :
- The thymin-1-yl group in the target compound provides DNA base-pairing capability, differentiating it from pyridine/thiazole-containing analogs (e.g., ), which rely on π-π stacking or metal coordination. This suggests unique applications in nucleotide-targeted therapies.
Hydroxyprolinol Backbone: D-prolinol’s rigid cyclic structure () contrasts with flexible propanamine chains (). This rigidity may improve binding affinity to chiral biological targets, such as kinases or G-protein-coupled receptors.
N-Hydroxyl Group: The N-hydroxyl moiety could enhance solubility or serve as a prodrug activation site, similar to hydroxamic acids used in histone deacetylase (HDAC) inhibitors. This feature is absent in diethylamino-substituted compounds ().
Biological Activity: While thymine derivatives are often linked to antiviral or anticancer activity (e.g., 5-fluorouracil), the addition of D-prolinol may confer novel pharmacokinetic properties, such as improved blood-brain barrier penetration compared to simpler amines ().
Research Implications and Limitations
- Gaps in Evidence: Direct studies on this compound are absent in the provided materials. Comparisons rely on extrapolation from structural analogs, necessitating experimental validation of hypothesized activities.
- Synthetic Challenges: The compound’s stereochemistry (cis-4 configuration) and thymine linkage may require specialized synthetic routes, akin to hydroxyprolinol protections described in .
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